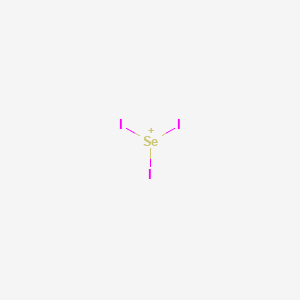
Triiodoselanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triiodoselanium: is a chemical compound that contains selenium and three iodine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of triiodoselanium typically involves the reaction of selenium compounds with iodine under controlled conditions. One common method is the direct iodination of selenium in the presence of an oxidizing agent. The reaction conditions often include:
Temperature: Moderate to high temperatures to facilitate the reaction.
Solvent: A suitable solvent like acetic acid or chloroform to dissolve the reactants.
Oxidizing Agent: Agents like hydrogen peroxide or sodium hypochlorite to promote the iodination process.
Industrial Production Methods: Industrial production of this compound is not widely established due to its specialized nature. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction vessels, temperature control, and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: Triiodoselanium undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert it to lower oxidation state selenium compounds.
Substitution: Iodine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products:
Oxidation Products: Higher oxidation state selenium compounds.
Reduction Products: Lower oxidation state selenium compounds.
Substitution Products: Compounds with different halogens or functional groups replacing iodine.
Applications De Recherche Scientifique
Triiodoselanium has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial effects.
Industry: Utilized in the development of specialized materials and chemical processes.
Mécanisme D'action
The mechanism by which triiodoselanium exerts its effects involves its interaction with molecular targets and pathways. It can interact with enzymes and proteins, affecting their function and activity. The presence of selenium and iodine atoms allows it to participate in redox reactions and influence cellular processes.
Comparaison Avec Des Composés Similaires
Triiodomethane (Iodoform): Contains three iodine atoms but lacks selenium.
Selenomethionine: Contains selenium but lacks iodine.
Selenocysteine: Another selenium-containing compound with different properties.
Uniqueness: Triiodoselanium is unique due to the combination of selenium and iodine atoms, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
59544-88-6 |
|---|---|
Formule moléculaire |
I3Se+ |
Poids moléculaire |
459.68 g/mol |
Nom IUPAC |
triiodoselanium |
InChI |
InChI=1S/I3Se/c1-4(2)3/q+1 |
Clé InChI |
YGNDJALANLYDGW-UHFFFAOYSA-N |
SMILES canonique |
[Se+](I)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















